

Spectroscopic Profile of 2-Methoxy-5-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Methoxy-5-(trifluoromethyl)aniline
Cat. No.:	B1297676

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-5-(trifluoromethyl)aniline** (CAS No: 349-65-5), a key intermediate in pharmaceutical and agrochemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, outlines detailed experimental protocols for acquiring such data, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data

The following tables summarize the available ^1H NMR, ^{13}C NMR, and Mass Spectrometry data for **2-Methoxy-5-(trifluoromethyl)aniline**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not publicly available	-	-	-

Note: While sources indicate the existence of ^1H NMR data for this compound, specific chemical shifts and coupling constants are not readily available in the public domain. Based on the structure, the spectrum is expected to show signals for three aromatic protons with splitting

patterns influenced by their relative positions, a singlet for the methoxy group protons, and a broad singlet for the amine protons.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not publicly available	-

Note: Similar to the ^1H NMR data, specific ^{13}C NMR chemical shifts for **2-Methoxy-5-(trifluoromethyl)aniline** are not publicly available. The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the trifluoromethyl carbon which will appear as a quartet due to coupling with fluorine.

Table 3: Mass Spectrometry Data

m/z	Interpretation
191	Molecular ion $[\text{M}]^+$
176	$[\text{M} - \text{CH}_3]^+$
148	$[\text{M} - \text{CH}_3 - \text{CO}]^+$
133	$[\text{M} - \text{CH}_3 - \text{CO} - \text{NH}]^+$ or $[\text{M} - \text{CF}_3]^+$
192.1	$[\text{M} + \text{H}]^+$ (from ESI-MS)

Experimental Protocols

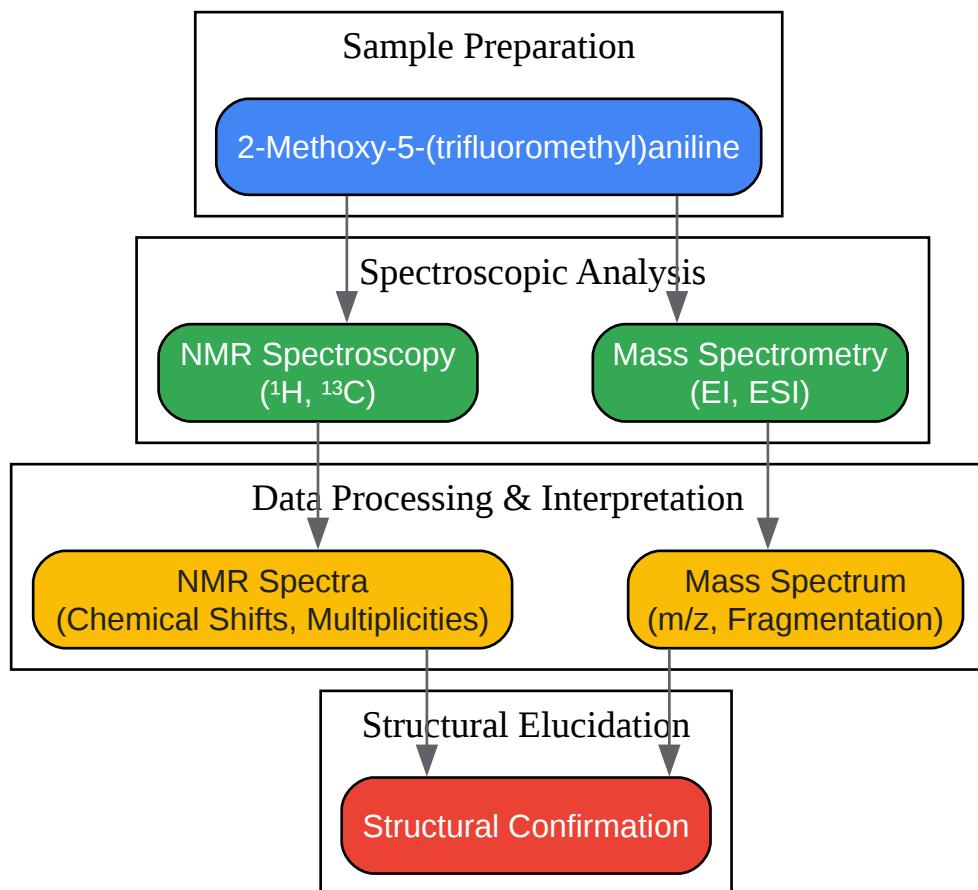
The following are generalized experimental protocols for the acquisition of NMR and Mass Spectrometry data for aniline derivatives like **2-Methoxy-5-(trifluoromethyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Methoxy-5-(trifluoromethyl)aniline** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Pulse Sequence: A standard single-pulse sequence is used.
 - Number of Scans: 16-64 scans are typically acquired, depending on the sample concentration.
 - Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: A proton-decoupled pulse sequence is used.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
 - Relaxation Delay: A relaxation delay of 2 seconds is typically used.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

Mass Spectrometry (MS)


- Sample Preparation: A dilute solution of **2-Methoxy-5-(trifluoromethyl)aniline** (1-10 $\mu\text{g}/\text{mL}$) is prepared in a suitable solvent such as methanol or acetonitrile. For Electrospray Ionization (ESI), a small amount of formic acid (0.1%) may be added to promote protonation.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and a mass analyzer (e.g., Quadrupole or Time-of-Flight - TOF) is used.
- Data Acquisition:
 - Ionization: For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the sample is introduced into the ion source, and the instrument is operated in positive ion

mode to detect the $[M+H]^+$ ion.

- Mass Analysis: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound and the general structure of **2-Methoxy-5-(trifluoromethyl)aniline**.

[Click to download full resolution via product page](#)

A logical workflow for the spectroscopic analysis of a chemical compound.

The chemical structure of **2-Methoxy-5-(trifluoromethyl)aniline**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-5-(trifluoromethyl)aniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1297676#spectroscopic-data-nmr-mass-spec-for-2-methoxy-5-trifluoromethyl-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com